An In-depth Technical Guide to the Physicochemical Properties of Ascorbyl Dipalmitate for Research
An In-depth Technical Guide to the Physicochemical Properties of Ascorbyl Dipalmitate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl dipalmitate is a synthetically derived, oil-soluble ester of L-ascorbic acid and palmitic acid.[1][2] This lipophilic derivative of Vitamin C offers enhanced stability compared to its water-soluble counterpart, L-ascorbic acid, which is susceptible to rapid oxidation.[3][4] Its fat-soluble nature facilitates improved penetration into the lipid-rich stratum corneum of the skin, making it a valuable ingredient in dermatological and cosmetic formulations.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of ascorbyl dipalmitate, detailed experimental protocols for their determination, and a summary of its biological interactions relevant to research and drug development. While much of the detailed research has been conducted on the closely related monoester, ascorbyl palmitate, the principles and methodologies are largely applicable to ascorbyl dipalmitate due to their similar lipophilic characteristics.[3]
Core Physicochemical Properties
Ascorbyl dipalmitate is typically a white to yellowish-white crystalline powder with a citrus-like odor.[1][6][7] Its esterification with two palmitic acid molecules significantly increases its lipophilicity and stability, allowing for better integration into lipid-based formulations and biological membranes.[1]
General and Physical Properties
The fundamental physicochemical characteristics of ascorbyl dipalmitate are summarized in the table below. These properties distinguish it from the more hydrophilic L-ascorbic acid.
| Property | Value | Reference(s) |
| IUPAC Name | [(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | [1] |
| Synonyms | L-Ascorbyl 2,6-Dipalmitate, Vitamin C Dipalmitate, 2,6-Di-O-palmitoyl-L-ascorbic Acid | [1] |
| CAS Number | 28474-90-0 | [8] |
| Molecular Formula | C₃₈H₆₈O₈ | [1][8] |
| Molecular Weight | 652.94 g/mol | [1][8] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 110 - 116 °C | [8] |
Solubility Profile
Ascorbyl dipalmitate is characterized by its lipophilic nature, rendering it soluble in oils and organic solvents while being very slightly soluble in water.[7][9] The solubility of the closely related ascorbyl palmitate in various solvents provides a useful reference point.
| Solvent | Solubility of Ascorbyl Palmitate | Reference(s) |
| Ethanol | ~10 mg/mL | [10] |
| DMSO | ~30 mg/mL | [10] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [10] |
| Water | Very slightly soluble | [7][9] |
| Animal and Vegetable Oils | Soluble | [6][7] |
Stability Profile
Ascorbyl dipalmitate is significantly more stable than L-ascorbic acid, particularly against oxidation.[3][4] However, its stability can be influenced by factors such as light, heat, and the presence of oxygen.[6][11] For optimal stability, it is recommended to store the bulk material in an airtight container, protected from light, at a temperature between 8-15 °C.[12] During formulation, temperatures exceeding 65 °C should be avoided to prevent degradation.[12] The stability of ascorbyl palmitate is enhanced when used in combination with alpha-tocopherol, exhibiting a synergistic antioxidant effect.[12]
Experimental Protocols
This section details standardized methodologies for determining the key physicochemical parameters of ascorbyl dipalmitate.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of a compound's purity.[13][14] The capillary method is a standard pharmacopeial technique for this determination.[15]
Methodology:
-
Sample Preparation: Ensure the ascorbyl dipalmitate sample is completely dry and in a fine powdered form.[16][17] If necessary, grind coarse crystals using a mortar and pestle.[17]
-
Capillary Tube Loading: Gently press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the tube on a hard surface to compact the powder into a dense column.[15]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a heated metal block or Thiele tube with an oil bath).[13][16]
-
Heating: Initially, heat the sample rapidly to determine an approximate melting point range.[13]
-
Precise Measurement: In subsequent, careful determinations, heat the sample at a slower, controlled rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.[13]
-
Observation and Recording: Observe the sample through the apparatus's viewing lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has transitioned to a liquid state. This provides the melting point range.[13]
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[1]
Methodology:
-
Preparation: Add an excess amount of ascorbyl dipalmitate powder to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, isopropyl myristate, water).[1]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.
-
Quantification: Analyze the concentration of ascorbyl dipalmitate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).
Biological Interactions and Signaling Pathways
Ascorbyl dipalmitate serves as a stable precursor to ascorbic acid, which is involved in numerous biological processes. Its primary functions in a research and drug development context are as an antioxidant and a promoter of collagen synthesis.[5][18]
Antioxidant Mechanism
As a Vitamin C derivative, ascorbyl dipalmitate functions as a potent antioxidant, protecting cells from damage caused by reactive oxygen species (ROS).[5][19] Upon penetrating the skin, it can be metabolized to release active ascorbic acid. Ascorbic acid then neutralizes free radicals by donating electrons, thereby mitigating oxidative stress.[18][19] This antioxidant activity is crucial for preventing lipid peroxidation in cell membranes and protecting other sensitive molecules from oxidative damage.[20]
Role in Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen.[18][21] These modifications are necessary for the formation of stable collagen triple helices. By delivering ascorbic acid to the dermis, ascorbyl dipalmitate can support and promote collagen production, which is vital for maintaining skin elasticity and structure.[5][22]
Applications in Research and Drug Development
The unique properties of ascorbyl dipalmitate make it a versatile compound for various research and development applications:
-
Topical Drug Delivery: Its lipophilicity allows for the formulation of stable creams, lotions, and serums for the delivery of Vitamin C and other active pharmaceutical ingredients (APIs) into the skin.[3][23]
-
Nanocarrier Systems: Ascorbyl dipalmitate and its monoester counterpart, ascorbyl palmitate, have been utilized in the formation of liposomes and other nanocarriers to enhance the stability and targeted delivery of anticancer drugs.[4][24] These "aspasomes" can improve the therapeutic efficacy and reduce the toxicity of encapsulated drugs.[22]
-
Stabilization of Formulations: As a potent antioxidant, it is used to prevent the oxidative degradation of sensitive APIs and excipients in pharmaceutical and cosmetic formulations, thereby extending product shelf life.[20][25]
-
Vaccine Platforms: Ascorbyl palmitate has been investigated as a component of liquid crystal vaccine platforms that provide sustained antigen release and possess intrinsic adjuvant properties.[24]
Conclusion
Ascorbyl dipalmitate presents a compelling profile for researchers and drug development professionals. Its enhanced stability and lipophilicity overcome many of the limitations of L-ascorbic acid, offering a reliable means of delivering the antioxidant and collagen-promoting benefits of Vitamin C. A thorough understanding of its physicochemical properties and the appropriate experimental protocols for its characterization are essential for its effective utilization in the development of novel dermatological treatments, advanced drug delivery systems, and stable pharmaceutical formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbyl Dipalmitate | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]
- 6. slate.greyb.com [slate.greyb.com]
- 7. Ascorbyl Palmitate | 137-66-6 [chemicalbook.com]
- 8. 28474-90-0・L-Ascorbyl Dipalmitate・014-13772[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Ascorbyl palmitate - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phexcom.com [phexcom.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. nano-lab.com.tr [nano-lab.com.tr]
- 15. thinksrs.com [thinksrs.com]
- 16. westlab.com [westlab.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. cosmileeurope.eu [cosmileeurope.eu]
- 19. Ascorbyl Palmitate for Skin-The Ultimate Guide [comvikin.com]
- 20. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 21. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. jprinfo.com [jprinfo.com]
- 23. beautydecoded.com [beautydecoded.com]
- 24. drpress.org [drpress.org]
- 25. camlinfs.com [camlinfs.com]
